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Compound of Interest

Compound Name: Echitoveniline

Cat. No.: B8257838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Echitoveniline is a monoterpenoid indole alkaloid, a class of natural products known for their

complex chemical structures and significant biological activities. This technical guide provides a

comprehensive overview of the spectroscopic data expected for Echitoveniline, based on the

analysis of closely related compounds isolated from the Alstonia genus. Detailed experimental

protocols for the isolation and characterization of such alkaloids are presented, alongside a

discussion of potential biological activities to guide future research and drug development

efforts. While specific experimental data for Echitoveniline (CAS: 72855-79-9) is not readily

available in the public domain, this guide serves as a valuable resource by summarizing the

characteristic spectroscopic features and methodologies applicable to this compound class.

Chemical Structure
Systematic Name: methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-

diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate[1]

CAS Number: 72855-79-9[1]

Molecular Formula: C31H36N2O7

Molecular Weight: 548.63 g/mol
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Spectroscopic Data (Representative)
The following tables summarize the expected spectroscopic data for Echitoveniline based on

the analysis of structurally similar monoterpenoid indole alkaloids from Alstonia species.

13C NMR Spectroscopic Data
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Carbon No.
Expected Chemical Shift (δ)

ppm
Description

2 130-140 Aromatic C

3 110-120 Aromatic C-H

4 120-130 Aromatic C-H

5 115-125 Aromatic C-H

6 125-135 Aromatic C-H

7 140-150 Aromatic C

8 50-60 Aliphatic CH

9 170-180 C=O (ester)

10 50-55 O-CH3 (ester)

12 70-80 CH-O

13 20-30 CH3

16 45-55 CH2

17 25-35 CH2

18 40-50 CH

19 55-65 CH

20 30-40 CH2

1' 165-175 C=O (benzoyl)

2', 6' 105-115
Aromatic C-H

(trimethoxybenzoyl)

3', 5' 150-160
Aromatic C-O

(trimethoxybenzoyl)

4' 140-150
Aromatic C-O

(trimethoxybenzoyl)

OMe (3', 5') 55-65 O-CH3
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OMe (4') 55-65 O-CH3

1H NMR Spectroscopic Data
Proton No.

Expected Chemical

Shift (δ) ppm
Multiplicity

Coupling Constant

(J) Hz

Aromatic-H 6.5-8.0 m -

CH-O 4.5-5.5 q ~7

O-CH3 (ester) 3.5-4.0 s -

O-CH3 (benzoyl) 3.8-4.2 s -

Aliphatic-H 1.0-4.0 m -

CH3 1.2-1.8 d ~7

Mass Spectrometry (MS) Data
Technique Expected [M+H]+ (m/z) Key Fragmentation Patterns

ESI-MS 549.2599

Loss of the trimethoxybenzoyl

group, cleavages within the

pentacyclic core.

Infrared (IR) Spectroscopy Data
Functional Group

Expected Wavenumber (cm-

1)
Intensity

N-H Stretch (indole) 3300-3500 Medium

C-H Stretch (aromatic) 3000-3100 Medium

C-H Stretch (aliphatic) 2850-3000 Medium

C=O Stretch (ester) 1720-1740 Strong

C=C Stretch (aromatic) 1580-1620 Medium

C-O Stretch 1000-1300 Strong
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Experimental Protocols
The following are detailed methodologies for the isolation and spectroscopic analysis of

alkaloids from Alstonia species, which can be adapted for Echitoveniline.

Isolation of Alkaloids from Alstonia scholaris[2][3][4]
This protocol outlines a typical acid-base extraction and chromatographic purification process.
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Figure 1. Workflow for the isolation of alkaloids.
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Extraction: Powdered plant material (500 g) is macerated overnight in 1% hydrochloric acid.

[2][3]

Basification: The acidic extract is filtered and then made alkaline (pH 9-10) with ammonium

hydroxide.[2][3]

Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such

as chloroform.[2] The organic layers are combined and concentrated under reduced

pressure.

Chromatography: The crude alkaloid extract is subjected to column chromatography on silica

gel. Elution is typically performed with a gradient of solvents, such as a mixture of hexane

and ethyl acetate or chloroform and methanol.[4]

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC)

to identify those containing the target compound.[2]

Purification: Fractions containing the pure compound are combined, and the solvent is

evaporated. The resulting solid is purified by recrystallization to yield the final product.[2]

Spectroscopic Analysis
NMR Spectroscopy:1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) using a deuterated solvent such as chloroform-d (CDCl3) or methanol-d4

(CD3OD). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an

internal standard.

Mass Spectrometry: High-resolution mass spectra are typically obtained using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer.

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be

prepared as a KBr pellet or as a thin film.

Potential Biological Activity and Signaling Pathways
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While the specific biological activity of Echitoveniline is not well-documented, many alkaloids

from Alstonia species exhibit potent pharmacological effects, including antihypertensive,

anticancer, and anti-inflammatory properties.[2][3] Based on the activities of related

compounds, a hypothetical signaling pathway that could be modulated by Echitoveniline is

presented below.

Hypothetical Modulation of a Pro-Survival Signaling
Pathway
This diagram illustrates a potential mechanism by which an Alstonia alkaloid could induce

apoptosis in cancer cells by inhibiting a key survival pathway, such as the PI3K/Akt pathway.
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Figure 2. Hypothetical signaling pathway modulation.
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Conclusion
Echitoveniline represents an intriguing target for natural product chemists and

pharmacologists. This guide provides a foundational understanding of its likely spectroscopic

characteristics and the experimental procedures required for its study. The presented

information, though based on related compounds, offers a robust starting point for researchers

aiming to isolate, identify, and evaluate the biological potential of Echitoveniline. Further

investigation is warranted to fully elucidate its spectroscopic properties and explore its

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Echitoveniline | CAS:72855-79-9 | Tocric [tocric.com]

2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

3. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS
EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. ijpsr.com [ijpsr.com]

To cite this document: BenchChem. [Spectroscopic and Biological Insights into
Echitoveniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8257838#echitoveniline-spectroscopic-data-nmr-ms-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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